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Introduction

Gomesin is a potent 18-amino acid cationic antimicrobial peptide originally isolated from the
hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1][2] It exhibits a broad spectrum
of activity against Gram-positive and Gram-negative bacteria, fungi, and has shown cytotoxic
effects on cancer cells.[3][4][5] The structure of gomesin is characterized by a (-hairpin fold
stabilized by two disulfide bridges, which are crucial for its biological activity.[5] Due to its
therapeutic potential, the development of a robust and scalable production method is of
significant interest. While chemical synthesis is an option, recombinant expression in microbial
systems like Escherichia coli and Pichia pastoris offers a cost-effective and scalable
alternative.[3][6]

This document provides detailed protocols for the expression and purification of recombinant
gomesin in both E. coli and P. pastoris.

Expression Strategy Overview

The expression of a small, cysteine-rich, and cationic peptide like gomesin presents several
challenges, including potential toxicity to the host organism, proteolytic degradation, and the
requirement for correct disulfide bond formation. To overcome these challenges, a fusion
protein strategy is recommended for both expression systems.
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e In E. coli, gomesin can be expressed as a fusion with thioredoxin (Trx). This fusion partner
can enhance solubility and promote the correct formation of disulfide bonds in the E. coli

cytoplasm.[7][8]

 In Pichia pastoris, a yeast expression system, gomesin can be secreted into the culture
medium, which simplifies purification.[9] The use of a fusion partner like the Small Ubiquitin-
like Modifier (SUMO) can improve expression levels and stability.

Recombinant Gomesin Expression in Escherichia
coli

This protocol describes the expression of gomesin as a thioredoxin fusion protein (Trx-
Gomesin) in E. coli.

Experimental Workflow for E. coli Expression
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Caption: Workflow for recombinant Gomesin expression in E. coli.

Detailed Protocols

1. Vector Construction
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Gene Synthesis and Codon Optimization: The 18-amino acid sequence of gomesin
(ZCRRLCYKQRCVTYCRGR-NHZ2; Z=pyroglutamic acid) needs to be reverse-translated into
a DNA sequence. For expression in E. coli, this sequence should be codon-optimized to
enhance translation efficiency. A stop codon should be added at the end of the sequence.

Vector Selection: The pET32a(+) vector is a suitable choice. It contains a T7 promoter for
strong, inducible expression, an N-terminal thioredoxin (Trx) fusion tag, a His-tag for affinity
purification, and an enterokinase cleavage site to remove the fusion tags.

Cloning: The codon-optimized gomesin gene can be synthesized with appropriate restriction
sites (e.g., BamHI and Xhol) for ligation into the pET32a(+) vector. Alternatively, Gibson
assembly or a similar seamless cloning method can be used.

Transformation and Verification: The constructed plasmid is first transformed into a cloning
strain of E. coli (e.g., DH5a) for plasmid propagation. The sequence of the insert should be
verified by Sanger sequencing.

. Protein Expression
Host Strain:E. coli BL21(DE3) is a commonly used strain for T7 promoter-based expression.

Transformation: Transform the verified pET32a-Gomesin plasmid into competent E. coli
BL21(DE3) cells.

Culture Growth:

o Inoculate a single colony into 5 mL of LB medium containing 100 pg/mL ampicillin. Grow
overnight at 37°C with shaking.

o The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of
0.05-0.1.

o Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
Induction:

o Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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o Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-20°C. Lower
temperatures can sometimes improve the solubility of the fusion protein.

o Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard
the supernatant and store the cell pellet at -80°C.

3. Purification

e Cell Lysis:

o Resuspend the cell pellet in lysis buffer (50 mM Tris-HCI, 300 mM NaCl, 10 mM imidazole,
pH 8.0).

o Lyse the cells by sonication on ice.

o Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell
debris.

e Immobilized Metal Affinity Chromatography (IMAC):

o Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

o Wash the column with wash buffer (50 mM Tris-HCI, 300 mM NacCl, 20 mM imidazole, pH
8.0) to remove non-specifically bound proteins.

o Elute the Trx-Gomesin fusion protein with elution buffer (50 mM Tris-HCI, 300 mM NacCl,
250 mM imidazole, pH 8.0).

e Fusion Tag Cleavage:

o Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCI, 50 mM NacCl, 2
mM CacCl2, pH 8.0).

o Add enterokinase to the dialyzed protein solution (the exact amount should be optimized)
and incubate at room temperature for 16 hours.

» Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
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o Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration
of 0.1%.

o Load the mixture onto a C18 RP-HPLC column.

o Elute the released gomesin peptide using a linear gradient of acetonitrile in 0.1% TFA.
Gomesin is expected to elute at a specific acetonitrile concentration.

o Collect the fractions containing the purified gomesin and confirm its identity by mass
spectrometry.

o Lyophilize the purified fractions.

Recombinant Gomesin Expression in Pichia
pastoris

This protocol outlines the secretory expression of gomesin in P. pastoris.

Experimental Workflow for P. pastoris Expression

Click to download full resolution via product page

Caption: Workflow for recombinant Gomesin expression in P. pastoris.
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Detailed Protocols

1.

Vector Construction

Gene Synthesis and Codon Optimization: The gomesin gene sequence should be codon-
optimized for expression in P. pastoris.

Vector Selection: The pPICZaA vector is suitable for secreted expression. It contains the
AOX1 promoter for methanol-inducible expression and the a-factor secretion signal, which
directs the expressed protein to the culture medium.

Cloning: Clone the codon-optimized gomesin gene into the pPICZaA vector, in frame with
the a-factor secretion signal.

Transformation and Verification: Propagate the plasmid in E. coli DH5a and verify the
sequence.

. Pichia pastoris Transformation and Expression

Vector Linearization: Linearize the pPICZaA-Gomesin plasmid with a restriction enzyme
(e.g., Sacl) to facilitate integration into the P. pastoris genome.

Transformation: Transform a suitable P. pastoris strain (e.g., X-33 or GS115) with the
linearized plasmid by electroporation.

Screening: Select for transformants on YPDS plates containing Zeocin. Screen multiple
colonies for the highest expression of gomesin.

Expression Culture:

o Grow a high-expressing clone in BMGY medium at 28-30°C with shaking until the culture
reaches an OD600 of 2-6.

o Harvest the cells by centrifugation and resuspend them in BMMY medium to induce
expression.

o Add methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.
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o Continue the induction for 72-96 hours.
3. Purification

o Harvest Supernatant: Separate the cells from the culture medium by centrifugation. The
secreted gomesin will be in the supernatant.

o Cation Exchange Chromatography:

o Adjust the pH of the supernatant to around 5.0 and load it onto a cation exchange column
(e.g., SP Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM sodium acetate,
pH 5.0).

o Wash the column with the equilibration buffer.
o Elute the bound gomesin with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer).
e RP-HPLC:

o Further purify the gomesin-containing fractions by RP-HPLC on a C18 column as
described for the E. coli protocol.

o Confirm the identity and purity of the final product by mass spectrometry and SDS-PAGE.
o Lyophilize the purified peptide.

Data Presentation

Due to the limited availability of specific quantitative data for recombinant gomesin, the
following tables present representative data for the closely related antimicrobial peptide,
Tachyplesin I, which shares structural and functional similarities with gomesin. This data can
be used as a benchmark for optimizing gomesin expression.

Table 1: Comparison of Recombinant Tachyplesin | Expression Systems
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Yield (mg/L of

Expression System Fusion Partner culture) Reference
E. coli Thioredoxin 6.5 (soluble) [718]

E. coli (High-density) Thioredoxin 17 (inclusion bodies) [718]
Pichia pastoris 4 tandem copies 27.24 - 29.53 [9]

Table 2: Antimicrobial Activity (MIC) of Gomesin and Tachyplesin |

. Escherichia Staphylococcu Candida
Peptide ] ) Reference
coli (uM) s aureus (pM) albicans (pM)
Gomesin (native) 0.5-4.0 05-4.0 0.25-2.0 [3]
Tachyplesin |
1.0-4.0 1.0-40 2.0-8.0 [7]

(recombinant)

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits
the visible growth of a microorganism.

Experimental Protocols: Key Assays
Antimicrobial Activity Assay (Broth Microdilution)

o Bacterial Strains: Use standard laboratory strains such as E. coli ATCC 25922 and S. aureus
ATCC 29213.

e Inoculum Preparation:
o Grow bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

o Dilute the overnight culture in fresh MHB to achieve a final concentration of 5 x 105
CFU/mL in the assay plate.

e Peptide Preparation:

o Dissolve lyophilized recombinant gomesin in sterile water or 0.01% acetic acid.
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o Prepare a series of 2-fold dilutions of the peptide in MHB in a 96-well microtiter plate.

e Assay Procedure:

o Add the prepared bacterial inoculum to each well of the microtiter plate containing the
peptide dilutions.

o Include positive (no peptide) and negative (no bacteria) controls.
o Incubate the plate at 37°C for 18-24 hours.

o Determining MIC: The MIC is the lowest concentration of the peptide at which no visible

bacterial growth is observed.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the recombinant
expression and purification of gomesin in both E. coli and Pichia pastoris. The choice of
expression system will depend on the specific resources and requirements of the research.
While E. coli offers rapid expression, P. pastoris may be advantageous for secreted expression
and simplified purification. The provided data on the similar peptide, Tachyplesin I, serves as a
valuable reference for expected yields and biological activity. Successful production of
recombinant gomesin will facilitate further research into its therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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